molecular formula C21H20FN3O2S B2691585 6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358984-09-4

6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2691585
CAS No.: 1358984-09-4
M. Wt: 397.47
InChI Key: WDHLQIQGWURKOB-UHFFFAOYSA-N
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Description

6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-FLUORO-N-[3-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the morpholine moiety, in particular, may enhance its bioactivity and stability compared to other quinoline derivatives.

Properties

IUPAC Name

[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-28-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-27-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHLQIQGWURKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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